Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is an organic compound with the molecular formula C13H13NO4 and a molecular weight of 247.24 g/mol . This compound is characterized by the presence of an isoquinolinone moiety, which is a common structural motif in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves the alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound in good yield .
Industrial Production Methods
the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The isoquinolinone moiety is known to interact with various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinolinone derivatives, such as:
N-alkylated 3,4-dihydroisoquinolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrahydroisoquinolines: These compounds are structurally related and can undergo similar chemical reactions.
Uniqueness
Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8(13(16)17-2)18-11-5-3-4-10-9(11)6-7-14-12(10)15/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHBCLDGWCSZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC2=C1C=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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